Cas no 1866-38-2 (3-Chlorocinnamic acid)
3-Chlorocinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Chlorophenyl)acrylic acid
- (2E)-3-(3-CHLOROPHENYL)ACRYLIC ACID
- AURORA 22720
- (E)-3-(3-CHLOROPHENYL)ACRYLIC ACID
- M-CHLOROCINNAMIC ACID
- RARECHEM BK HC T320
- (2E)-3-(3-Chlorophenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(3-chlorophenyl)-
- Cinnamic acid, m-chloro-
- trans-3-Chlorocinnamic acid
- (2E)-3-(3-chlorophenyl)prop-2-enoic acid
- 3-chlorocinnamic acid, predominantly trans
- trans-3-(3-Chlorophenyl)propenoic acid
- 3-Chlorocinnamic acid
- (E)-3-chlorocinnamic acid
- 2-ChlorobenzeneMethanethiol
- 3-(3-chlorophenyl)-2-propenoic acid
- 3-(3-chloro-phenyl)-acrylic acid
- 3-Chlorociamic acid
- Cinnamic acid,m-chloro
- trans-3-(3-chlorophenyl)acrylic acid
- AKOS BBS-00006453
- 3-Chlorocinnamic acid 98%
- 3-Chlorocinnamic acid, 98+%
- 3-Chlorocinnamicacid
- 3-(3-chlorophenyl)prop-2-enoic acid
- (E)-3-(3-chlorophenyl)prop-2-enoic acid
- FFKGOJWPSXRALK-SNAWJCMRSA-N
- 2-Propenoic acid, 3-(3-chlorophenyl)-, (2E)-
- 3-CHLORO-CINNAMIC
- W-107780
- 3-CHLORO-CINNAMIC ACID
- DTXSID10901054
- AMY3882
- CHEMBL1771752
- NS00026105
- 1866-38-2
- EN300-17548
- Z-lle-Phe-OH
- BB 0254086
- Z2573655238
- InChI=1/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4
- (E)-3-(3-chloro-phenyl)-acrylic acid
- (E)-m-Chlorocinnamic acid
- LS-13583
- SR-01000597227-1
- EINECS 238-466-4
- (E)-3-(3-chlorophenyl)prop-2-enoate;3-Chlorocinnamic Acid
- NS00087679
- NCGC00342186-01
- NSC61876
- SR-01000597227
- NSC 61876
- AC-14172
- m-Chlorzimtsaure
- AB01334559-02
- A813070
- AE-562/40896974
- NSC623439
- NoName_105
- NSC-61876
- MFCD00004384
- E-3-(3-chlorophenyl)propenoic acid
- EN300-748789
- AS-11912
- CS-W017081
- AKOS000263736
- NSC-623439
- AC7822
- (2E)-3-(3-Chlorophenyl)-2-propenoic acid #
- SCHEMBL79591
- trans-3-chloro-cinnamic acid
- EINECS 217-478-3
- 14473-90-6
- 3-(3-chlorophenyl)acrylicacid
- STK503672
- BBL034639
-
- MDL: MFCD00004384
- Inchi: 1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
- InChI Key: FFKGOJWPSXRALK-SNAWJCMRSA-N
- SMILES: ClC1=CC=CC(/C=C/C(=O)O)=C1
- BRN: 2207378
Computed Properties
- Exact Mass: 182.01300
- Monoisotopic Mass: 182.013457
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: powder
- Density: 1.3320
- Melting Point: 163.0 to 166.0 deg-C
- Boiling Point: 326.2℃ at 760 mmHg
- Flash Point: 151.1℃
- PSA: 37.30000
- LogP: 2.43780
- pka: 4.29(at 25℃)
- Solubility: Not determined
3-Chlorocinnamic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: S22: do not breathe dust. S24/25: prevent skin and eye contact.
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- Risk Phrases:R20/21/22
- TSCA:Yes
- Storage Condition:Store at room temperature
3-Chlorocinnamic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Chlorocinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209894-10g |
3-(3-Chlorophenyl)acrylic acid |
1866-38-2 | 95% | 10g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209894-25g |
3-(3-Chlorophenyl)acrylic acid |
1866-38-2 | 95% | 25g |
£18.00 | 2022-02-28 | |
| Fluorochem | 209894-100g |
3-(3-Chlorophenyl)acrylic acid |
1866-38-2 | 95% | 100g |
£48.00 | 2022-02-28 | |
| Alichem | A019108503-500g |
3-(3-Chlorophenyl)acrylic acid |
1866-38-2 | 98% | 500g |
$270.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101735-50g |
3-Chlorocinnamic acid |
1866-38-2 | 98% | 50g |
¥138.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101735-25g |
3-Chlorocinnamic acid |
1866-38-2 | 98% | 25g |
¥86.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101735-5g |
3-Chlorocinnamic acid |
1866-38-2 | 98% | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101735-100g |
3-Chlorocinnamic acid |
1866-38-2 | 98% | 100g |
¥221.90 | 2023-09-04 | |
| Chemenu | CM250705-500g |
3-(3-Chlorophenyl)acrylic acid |
1866-38-2 | 95+% | 500g |
$252 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007895-100g |
3-Chlorocinnamic acid |
1866-38-2 | 98% | 100g |
¥224 | 2024-05-25 |
3-Chlorocinnamic acid Suppliers
3-Chlorocinnamic acid Related Literature
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Yao Chen,Hongzhi Lin,Jie Zhu,Kai Gu,Qi Li,Siyu He,Xin Lu,Renxiang Tan,Yuqiong Pei,Liang Wu,Yaoyao Bian,Haopeng Sun RSC Adv. 2017 7 33851
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Waldo H. Correa,J. Kate Edwards,Adam McCluskey,Ian McKinnon,Janet L. Scott Green Chem. 2003 5 30
Additional information on 3-Chlorocinnamic acid
3-Chlorocinnamic acid (CAS No. 1866-38-2): A Versatile Intermediate in Modern Chemical Biology
3-Chlorocinnamic acid, with the chemical formula C9H7ClO2 and CAS number 1866-38-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative has garnered considerable attention due to its diverse applications in drug synthesis, material science, and biochemical pathways. Its unique structural features, including a chlorinated phenyl ring and a cinnamic acid moiety, make it a valuable intermediate for constructing complex molecules with therapeutic potential.
The utility of 3-chlorocinnamic acid stems from its reactivity, which allows for various chemical modifications. The presence of a chlorine substituent on the phenyl ring enhances its electrophilicity, making it susceptible to nucleophilic aromatic substitution reactions. This property is particularly advantageous in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. Furthermore, the carboxylic acid group provides a site for esterification, amidation, or other functionalization reactions, enabling the construction of a wide array of derivatives.
In recent years, 3-chlorocinnamic acid has been extensively studied for its role in developing novel therapeutic agents. One notable area of research involves its application in anti-inflammatory and analgesic drug development. Studies have demonstrated that derivatives of cinnamic acid exhibit significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and COX-2. The chlorination at the para position enhances these effects by improving metabolic stability and bioavailability.
A particularly intriguing application of 3-chlorocinnamic acid is in the field of neuroprotective agents. Research indicates that certain cinnamoyl derivatives can cross the blood-brain barrier and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. The chloro-substituted cinnamic acids have shown promise in preclinical studies by inhibiting β-secretase activity, a critical enzyme in the pathogenesis of Alzheimer's disease. This underscores the compound's potential as a lead molecule for developing next-generation neuroprotective therapies.
The versatility of 3-chlorocinnamic acid extends to material science as well. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in catalysis and material synthesis. For instance, complexes formed between 3-chlorocinnamic acid and transition metals like palladium and copper have been explored for their catalytic activity in cross-coupling reactions, which are pivotal in organic synthesis.
In addition to its pharmaceutical applications, 3-chlorocinnamic acid plays a role in agricultural chemistry. Certain derivatives have been investigated for their herbicidal and fungicidal properties. The structural motif of cinnamic acid derivatives is known to interact with biological targets in plants, leading to growth inhibition or pathogen suppression. This makes compounds like 3-chlorocinnamic acid valuable candidates for developing environmentally friendly agrochemicals.
The synthesis of 3-chlorocinnamic acid typically involves the chlorination of cinnamic acid or related precursors using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). These methods are well-established and provide high yields under optimized conditions. However, recent advancements have focused on greener synthetic routes, such as catalytic chlorination using transition metal catalysts or photochemical methods. These approaches not only improve efficiency but also reduce environmental impact.
The chemical properties of 3-chlorocinnamic acid, including its solubility profile and stability under various conditions, have been thoroughly characterized. It exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate but is poorly soluble in water due to its hydrophobic nature. This solubility profile influences its formulation and delivery systems in pharmaceutical applications.
In conclusion, 3-chlorocinnamic acid (CAS No. 1866-38-2) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it an invaluable intermediate for drug development. Recent studies highlight its potential in treating inflammatory diseases, neurodegenerative disorders, and even as a precursor for advanced materials and agrochemicals. As research continues to uncover new applications for this versatile compound, its significance is poised to grow further.
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